An In-depth Technical Guide to 2-(Aminomethyl)-5-chlorobenzonitrile: Physicochemical Properties and Constants
An In-depth Technical Guide to 2-(Aminomethyl)-5-chlorobenzonitrile: Physicochemical Properties and Constants
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties and constants of 2-(Aminomethyl)-5-chlorobenzonitrile, a crucial chemical intermediate. A significant challenge in researching this compound is the frequent confusion with its isomer, 2-Amino-5-chlorobenzonitrile. This guide will meticulously differentiate between the two, presenting the available data for the target compound while also providing data for its isomer to prevent misinterpretation and facilitate accurate research. This document is structured to provide clarity on known values, highlight data gaps, and offer insights into the characterization and potential applications of this molecule in the pharmaceutical and chemical research sectors.
Introduction and Structural Elucidation
2-(Aminomethyl)-5-chlorobenzonitrile is a substituted benzonitrile with a distinct structural arrangement that dictates its chemical behavior and potential applications. The presence of an aminomethyl group at the 2-position, a chloro group at the 5-position, and a nitrile group at the 1-position of the benzene ring results in a molecule with multiple reactive sites.
A critical point of clarification is the distinction between 2-(Aminomethyl)-5-chlorobenzonitrile and its structural isomer, 2-Amino-5-chlorobenzonitrile. The key difference lies in the attachment of the amino group. In the target compound, the amino group is part of a methyl substituent (-CH2NH2), whereas in the isomer, the amino group (-NH2) is directly attached to the aromatic ring. This seemingly minor difference significantly impacts the electronic and steric properties of the molecules, leading to different physicochemical characteristics and reactivity.
Below is a diagram illustrating the structural differences between these two compounds.
Caption: Structural comparison of 2-(Aminomethyl)-5-chlorobenzonitrile and its isomer.
Physicochemical Properties of 2-(Aminomethyl)-5-chlorobenzonitrile
As of the latest available data, there is limited experimentally determined physicochemical information for 2-(Aminomethyl)-5-chlorobenzonitrile in the public domain. The information that is available is primarily from chemical suppliers.
Table 1: Known Physicochemical Properties of 2-(Aminomethyl)-5-chlorobenzonitrile
| Property | Value | Source |
| CAS Number | 940062-12-4 | [1][2] |
| Molecular Formula | C₈H₇ClN₂ | [1] |
| Molecular Weight | 166.61 g/mol | [1] |
| SMILES Code | N#CC1=CC(Cl)=CC=C1CN | [1] |
It is crucial for researchers to perform their own analytical characterization to determine key properties such as melting point, boiling point, and solubility for any procured samples of this compound.
The Isomer: 2-Amino-5-chlorobenzonitrile (CAS 5922-60-1)
Due to the prevalence of data for the isomer, 2-Amino-5-chlorobenzonitrile, this section is dedicated to summarizing its known properties. This is intended to serve as a comparative reference and to prevent the misattribution of this data to 2-(Aminomethyl)-5-chlorobenzonitrile.
Table 2: Physicochemical Properties of 2-Amino-5-chlorobenzonitrile
| Property | Value | Source(s) |
| CAS Number | 5922-60-1 | [3][4][5][6] |
| Molecular Formula | C₇H₅ClN₂ | [3][4][5] |
| Molecular Weight | 152.58 g/mol | [3] |
| Appearance | White to light beige crystalline needles or powder | [4][5][6] |
| Melting Point | 92.5-99 °C | [4][6] |
| Boiling Point | 132-135 °C at 0.5 mmHg | [3][6] |
| Solubility | Sparingly soluble in water. | [5] |
| Flash Point | 113 °C (closed cup) |
Spectral Data for 2-Amino-5-chlorobenzonitrile
A wealth of spectral data is available for 2-Amino-5-chlorobenzonitrile, which is essential for its identification and characterization.
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¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons and the amino group protons. The chemical shifts and coupling constants are influenced by the electronic effects of the chloro, amino, and nitrile substituents on the benzene ring.[7]
-
IR Spectroscopy: The infrared spectrum shows characteristic absorption bands for the N-H stretching of the primary amine, the C≡N stretching of the nitrile group, and C-Cl stretching, as well as aromatic C-H and C=C vibrations.[8]
-
Mass Spectrometry: The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule, which is useful for confirming its identity.[8]
Synthesis and Applications of 2-Amino-5-chlorobenzonitrile
2-Amino-5-chlorobenzonitrile is a known intermediate in the synthesis of various organic compounds. Literature reports two primary methods for its synthesis: one starting from 2-aminobenzonitrile and N-chlorosuccinimide, and another from 5-chloroisatin-β-oxime.[5][6] It has been utilized in the construction of the 2,2-dioxide-1H-2,1,3-benzothiadiazine ring system, which is a core structure in some non-nucleoside reverse transcriptase inhibitors.[6]
Synthesis and Potential Applications of 2-(Aminomethyl)-5-chlorobenzonitrile
-
Reduction of the corresponding nitrile: If 2-cyano-5-chlorobenzyl bromide were available, a Gabriel synthesis or similar nucleophilic substitution with a nitrogen-containing nucleophile followed by deprotection could yield the desired product.
-
Chlorination of 2-(aminomethyl)benzonitrile: Direct chlorination of the parent aminomethyl benzonitrile could be a possible route, although regioselectivity might be a challenge.
The applications of 2-(Aminomethyl)-5-chlorobenzonitrile are not well-documented. However, based on its structure, it can be considered a valuable building block in medicinal chemistry and materials science. The primary amine offers a site for derivatization to form amides, sulfonamides, and other functional groups, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. The chloro-substituted aromatic ring can participate in various cross-coupling reactions.
Safety and Handling
No specific safety data sheet (SDS) for 2-(Aminomethyl)-5-chlorobenzonitrile was found. Therefore, it should be handled with the utmost care, assuming it may be hazardous. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
For the isomer, 2-Amino-5-chlorobenzonitrile , the following hazards have been identified:
-
Harmful if swallowed, in contact with skin, or if inhaled.[9]
-
Causes skin and serious eye irritation.[10]
-
May cause respiratory irritation.[9]
Given the structural similarities, it is prudent to assume that 2-(Aminomethyl)-5-chlorobenzonitrile may have a similar hazard profile.
Experimental Protocols
Due to the lack of specific experimental data for 2-(Aminomethyl)-5-chlorobenzonitrile, this section provides a general protocol for the characterization of a novel or poorly characterized benzonitrile derivative.
Protocol for ¹H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup:
-
Record the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Lock the instrument on the deuterium signal of the solvent.
-
Perform shimming to optimize the magnetic field homogeneity.
-
-
Data Acquisition:
-
Use a standard one-pulse sequence.
-
Set the spectral width to encompass all expected proton signals (typically 0-12 ppm).
-
Acquire a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
-
Use a relaxation delay of 1-5 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to elucidate the structure.
-
Caption: General workflow for ¹H NMR spectroscopic analysis.
Conclusion
2-(Aminomethyl)-5-chlorobenzonitrile is a chemical intermediate with potential for broader application in scientific research and development. However, a significant lack of publicly available physicochemical data necessitates careful in-house characterization by researchers. It is imperative to distinguish this compound from its more well-documented isomer, 2-Amino-5-chlorobenzonitrile, to ensure the accuracy and integrity of experimental work. This guide serves as a foundational resource, providing the currently available information and highlighting the areas where further investigation is required.
References
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[11] A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. Royal Society of Chemistry. (URL: [Link])
-
[8] 2-Amino-5-chlorobenzonitrile | C7H5ClN2 | CID 80019. PubChem. (URL: [Link])
-
[2] 2-(AMINOMETHYL)-5-CHLOROBENZONITRILE — Chemical Substance Information. Chemical Safety. (URL: [Link])
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